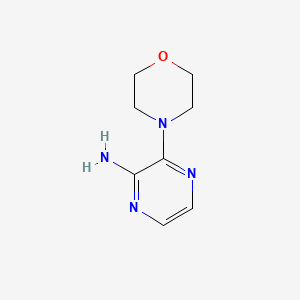

2-Amino-3-morpholin-4-ylpyrazine

Descripción

Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Development

Nitrogen-containing heterocycles are a particularly significant class of compounds in the realm of drug discovery and development. rsc.orgelsevierpure.com Their prevalence is underscored by the fact that over 85% of all biologically active compounds feature a heterocyclic scaffold, with nitrogen-containing rings being the most frequent. rsc.org An analysis of the FDA database reveals that approximately 60% of all unique small-molecule drugs contain a nitrogen-based heterocycle. mdpi.comrsc.org

The widespread presence of these structures in pharmaceuticals, natural products, and agrochemicals highlights their versatile nature. elsevierpure.com In nature, nitrogen heterocycles form the core of essential molecules like vitamins, hormones, and alkaloids such as morphine and nicotine. mdpi.comrsc.org Their significance in drug design can be attributed to several factors. The nitrogen atoms can readily form hydrogen bonds with biological targets like DNA and proteins, which is a crucial aspect of the anti-cancer activity of many such agents. mdpi.comrsc.org Furthermore, these heterocyclic systems can mimic the structure of natural metabolites, allowing them to interact with a wide range of biological targets. elsevierpure.com The modification of these rings can profoundly influence a molecule's pharmacological properties, including its anti-inflammatory, antimicrobial, and antiviral activities. mdpi.com

Pyrazine (B50134) as a Privileged Pharmacophore in Bioactive Molecules

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is recognized as a "privileged pharmacophore" in medicinal chemistry. medchemexpress.com This term denotes a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. The electron-deficient nature of the pyrazine ring is a key feature that contributes to its diverse biological activities. medchemexpress.com

The pyrazine scaffold is a component of numerous marketed drugs and has been extensively studied for its therapeutic potential. nih.gov Pyrazine derivatives exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties. nih.gov For instance, Favipiravir is a pyrazine-containing antiviral prodrug. mdpi.com The incorporation of the pyrazine moiety into natural product derivatives has been shown to enhance pharmacodynamic activity and reduce toxicity compared to the parent compounds. nih.gov The structural versatility of pyrazine allows it to be a hot topic in pharmaceutical chemistry research, with ongoing efforts to synthesize new derivatives with improved therapeutic profiles. nih.gov

Morpholine (B109124) as a Versatile Scaffold in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both a nitrogen and an oxygen atom, is another scaffold frequently employed in medicinal chemistry. nih.govresearchgate.net Its utility stems from its advantageous physicochemical, biological, and metabolic properties, as well as its straightforward synthetic accessibility. nih.govsci-hub.se

Morpholine is considered a privileged structure because its incorporation into a molecule can confer a range of benefits. nih.govresearchgate.net It can enhance potency through molecular interactions with target proteins, such as kinases, or it can be used to modulate the pharmacokinetic properties of a drug. sci-hub.seepa.gov The presence of the morpholine ring often improves solubility, bioavailability, and metabolic stability. thieme-connect.com This is due in part to its structural features, which provide optimal basicity (pKa ≈ 8.7) and the ability to participate in hydrogen bonding. thieme-connect.com The morpholine moiety is found in a variety of approved drugs, including the antidepressant Moclobemide and the anticancer agent Gefitinib, demonstrating its broad applicability in targeting diverse diseases. sci-hub.senih.gov A large body of in vivo research has confirmed morpholine's capacity to not only boost the potency of compounds but also to bestow them with desirable drug-like characteristics. nih.govresearchgate.net

Rationale for Investigating 2-Amino-3-morpholin-4-ylpyrazine

The strategic combination of well-established pharmacophores into a single molecule is a common and effective approach in drug design. The compound this compound represents a classic example of this strategy, integrating the pyrazine, amine, and morpholine moieties.

Synergistic Potential of Combined Pyrazine and Morpholine Moieties

The rationale for investigating this specific compound lies in the potential for synergistic or additive effects arising from the fusion of the pyrazine and morpholine rings. The pyrazine core is a known bioisostere for other aromatic systems and is associated with a wide range of biological activities. The aminopyrazine portion, in particular, has been identified as a promising scaffold. For example, certain aminopyrazine derivatives have shown excellent antioxidant properties, acting as potent scavengers of reactive oxygen and nitrogen species (ROS/RNS). researchgate.net

Simultaneously, the morpholine ring is renowned for its ability to improve the "drug-likeness" of a molecule. nih.govresearchgate.net Its inclusion can enhance aqueous solubility, a critical factor for bioavailability, and can provide metabolic stability, potentially leading to a longer duration of action in the body. thieme-connect.com The morpholine group can also serve as a key interacting element with biological targets or as a scaffold to correctly orient other functional groups for optimal binding. sci-hub.seacs.org Therefore, the combination of the biologically active aminopyrazine core with the pharmacokinetically favorable morpholine ring could lead to a compound with both potent activity and improved pharmaceutical properties.

Hypothesized Contributions to Pharmacological Activity and Drug-Like Properties

The specific arrangement of the functional groups in this compound allows for several hypotheses regarding its potential contributions to pharmacology and drug properties.

Hypothesized Pharmacological Activity:

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core, and the morpholine group is known to interact favorably with the kinase family of enzymes. sci-hub.se The aminopyrazine scaffold can serve as a hinge-binding motif, a common feature in kinase inhibitors. Thus, this compound is a candidate for investigation as an inhibitor of protein kinases, which are crucial targets in oncology and inflammatory diseases.

Antioxidant Effects: Based on studies of other aminopyrazine derivatives, the compound is hypothesized to possess antioxidant activity. researchgate.net The amino group on the pyrazine ring is critical for this potential effect, which could be relevant for diseases associated with oxidative stress.

CNS Activity: Both pyrazine and morpholine moieties are found in drugs that act on the central nervous system (CNS). acs.org The morpholine ring, in particular, can enhance brain permeability. acs.org This suggests that this compound could be explored for potential applications in neurological disorders.

Hypothesized Drug-Like Properties:

Solubility and Permeability: The morpholine ring is expected to impart favorable solubility and permeability characteristics to the molecule. nih.gov The nitrogen and oxygen atoms of the morpholine can act as hydrogen bond acceptors, improving interaction with aqueous environments.

Metabolic Stability: The morpholine ring can block sites of metabolism on a molecule, potentially increasing its half-life in the body. epa.gov

Synthetic Accessibility: Both pyrazine and morpholine are readily available and their chemistries are well-established, suggesting that the synthesis and derivatization of this compound should be feasible for further structure-activity relationship (SAR) studies. nih.govgoogle.com

Below is a table detailing the chemical properties of the title compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 117719-16-1 |

| Molecular Formula | C₈H₁₂N₄O |

| Molecular Weight | 180.21 g/mol |

| Appearance | Solid |

| Synonyms | 3-morpholinopyrazin-2-amine, 3-(morpholin-4-yl)pyrazin-2-amine |

The following table lists some examples of drugs containing pyrazine or morpholine moieties, illustrating the therapeutic relevance of these scaffolds.

| Drug Name | Heterocyclic Moiety | Therapeutic Class |

| Favipiravir | Pyrazine | Antiviral |

| Moclobemide | Morpholine | Antidepressant |

| Gefitinib | Morpholine | Anticancer (Kinase Inhibitor) |

| Reboxetine | Morpholine | Antidepressant |

| Phendimetrazine | Morpholine | Appetite Suppressant |

Compound Names Mentioned in this Article

this compound

Favipiravir

Gefitinib

Moclobemide

Morphine

Nicotine

Phendimetrazine

Pyrazine

Reboxetine

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-morpholin-4-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-7-8(11-2-1-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDKLDOLZNULLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670300 | |

| Record name | 3-(Morpholin-4-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117719-16-1 | |

| Record name | 3-(4-Morpholinyl)-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117719-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Morpholin-4-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-morpholin-4-ylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 2 Amino 3 Morpholin 4 Ylpyrazine Analogues

Systematic Structural Modifications of the Pyrazine (B50134) Ring

The pyrazine ring is a critical pharmacophore in a multitude of biologically active compounds. researchgate.netdoi.org Modifications to this heterocyclic core can significantly impact the potency and efficacy of 2-amino-3-morpholin-4-ylpyrazine analogues.

Impact of Substituents at Positions 5 and 6 on Biological Activity

Research into pyrazine derivatives has shown that substituents at the 5 and 6 positions of the pyrazine ring play a crucial role in modulating biological activity. nih.govnih.govresearchgate.net For instance, in a series of amiloride (B1667095) analogs, which are known blockers of epithelial sodium channels, modifications at these positions had a significant effect. nih.gov It was observed that halo-substitutions at position 6 influenced the off-rate constant of the drug-receptor interaction. nih.gov Specifically, the duration of the blocking action was found to be longer when the substituent at the 6-position was more electronegative. nih.gov This suggests that this position is involved in binding to the receptor through its electronegativity. nih.gov

In contrast, the replacement of the 5-amino group with hydrogen or chlorine affected both the on-rate and the off-rate of receptor binding. nih.gov This dual effect is thought to be due to a decrease in electronic charge at more distant parts of the molecule, which affects the on-rate, as well as at the 6-position, which influences the off-rate. nih.gov The 5-amino group appears to stabilize the binding by increasing the electron density on the 6-ligand. nih.gov

In other studies on pyrazine derivatives with antiallergic activity, substitution at the 3- or 5-position with groups like methyl, chloro, methoxy, methylamino, and dimethylamino either did not change or reduced the activity. nih.gov However, substitution at the 6-position with various alkylamino groups generally led to an increase in activity. nih.gov Among these, the 6-dimethylamino and 6-(1-pyrrolidinyl) derivatives were found to be the most potent. nih.gov

Furthermore, studies on substituted 5-aroylpyrazine-2-carboxylic acid derivatives indicated that substituents at the 5- and 6-positions significantly reduced antimycobacterial activity. researchgate.net In contrast, for a series of 2,3-dicyano-5-substituted pyrazines with herbicidal activity, the activity was parabolically related to the hydrophobic substituent parameter at the 5-position. tandfonline.com

The following table summarizes the impact of various substituents at positions 5 and 6 on the biological activity of pyrazine analogues based on several studies.

| Position | Substituent | Effect on Biological Activity | Reference |

| 6 | Halogens (Cl, Br, I, F) | Increased off-rate constant in the order Cl < Br < I < F < H | nih.gov |

| 5 | H or Cl (replacing NH2) | Affected both on-rate and off-rate | nih.gov |

| 3 or 5 | Methyl, Chloro, Methoxy, Methylamino, Dimethylamino | Unchanged or reduced antiallergic activity | nih.gov |

| 6 | Alkylamino groups | Increased antiallergic activity | nih.gov |

| 5 and 6 | Various substituents | Reduced antimycobacterial activity | researchgate.net |

| 5 | Hydrophobic substituents | Parabolic relationship with herbicidal activity | tandfonline.com |

Influence of Amino Group Substitutions on Pyrazine

The amino group at position 2 of the pyrazine ring is a key feature for the biological activity of this class of compounds. Modifications to this group have been explored to understand its role in target interaction. In the context of antimalarial 3,5-diaryl-2-aminopyridines, replacement or substitution of the 2-amino group resulted in a loss of antimalarial activity, highlighting its critical nature. nih.gov However, replacing the pyridine (B92270) core with a pyrazine ring led to a new series of potent oral antimalarial agents. nih.gov

In a series of N-substituted 3-aminopyrazine-2-carboxamides, the presence of a free amino group at position 3 was a key structural feature. mdpi.com The nature of the substituent on the carboxamide nitrogen at position 2 influenced the antimicrobial activity. mdpi.com For instance, among alkyl derivatives, an increase in the length of the carbon side chain led to increased antimycobacterial and antibacterial activity. mdpi.com

Studies on imidazo[1,2-a]pyrazine (B1224502) derivatives have also shown that amination at the C8 position can improve antioxidant activity. tsijournals.com The introduction of various amino groups, such as diethanolamine (B148213) and morpholine (B109124), at this position drastically increased the activity compared to unsubstituted or bromo-substituted analogues. tsijournals.com

The table below illustrates the influence of amino group substitutions on the biological activity of pyrazine derivatives.

| Compound Series | Amino Group Position | Substitution | Effect on Biological Activity | Reference |

| 3,5-diaryl-2-aminopyridines | 2 | Replacement or substitution | Loss of antimalarial activity | nih.gov |

| N-substituted 3-aminopyrazine-2-carboxamides | 2 (on carboxamide) | Alkyl chain elongation | Increased antimycobacterial and antibacterial activity | mdpi.com |

| Imidazo[1,2-a]pyrazines | 8 | Amination (e.g., diethanolamine, morpholine) | Improved antioxidant activity | tsijournals.com |

Modifications and Substitutions on the Morpholine Ring

The morpholine ring is a common motif in medicinal chemistry, often introduced to improve the physicochemical properties and biological activity of a compound. e3s-conferences.org In the context of this compound, modifications to this ring can have a profound effect on target interaction and selectivity.

Exploration of Stereochemistry within the Morpholine Moiety

The stereochemistry of the morpholine ring can be a critical determinant of biological activity. In the development of novel tachykinin receptor antagonists, the synthesis of optically active morpholine analogues with a spiro-piperidine moiety demonstrated the importance of stereochemistry. rjptonline.org By introducing substituents at the 2-position of the morpholine ring, the required stereochemistry was established. rjptonline.org The evaluation of all possible stereoisomers revealed that specific configurations, namely (S,R)-61 and (S,R)-62, exhibited significantly higher binding affinities for tachykinin receptors. rjptonline.org This highlights the precise three-dimensional arrangement required for optimal interaction with the biological target.

Effect of Morpholine Substitution on Target Interaction and Selectivity

The substitution of the morpholine ring can significantly influence how a molecule interacts with its biological target and its selectivity for that target over others. In the development of mTOR kinase inhibitors, the morpholine moiety was explored as a key structural element. unimi.it The replacement of the morpholine with isosteres like 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP) was investigated to create novel chemical space. unimi.it This led to the identification of a THP-substituted triazine that showed high potency and selectivity for mTOR kinase over related PI3K isoforms. unimi.it

Furthermore, in the context of chalcone (B49325) derivatives, the inclusion of a morpholine ring in Mannich bases resulted in higher selectivity towards human carbonic anhydrase I (hCA I) isoform compared to piperidine (B6355638) and N-methylpiperazine analogues. nih.gov Conversely, in another study, replacing a piperazine (B1678402) ring with a morpholine or pyrrolidine (B122466) group led to a noticeable decrease in antiproliferative activity against the HepG2 cell line. nih.gov

The following table summarizes the effects of morpholine substitution on target interaction and selectivity.

| Compound Series | Morpholine Modification | Effect on Target Interaction and Selectivity | Reference |

| Tachykinin Receptor Antagonists | Introduction of specific stereoisomers | Higher binding affinities for tachykinin receptors | rjptonline.org |

| mTOR Kinase Inhibitors | Replacement with THP | High potency and selectivity for mTOR kinase | unimi.it |

| Chalcone-Mannich Bases | Inclusion of morpholine | Higher selectivity for hCA I isoform | nih.gov |

| Chromen-4-one Derivatives | Replacement of piperazine with morpholine | Decreased antiproliferative activity | nih.gov |

Linker Chemistry and Conformational Analysis

In studies of pyrazine derivatives with antiallergic activity, the introduction of a -CONH- or -NHCO- spacer between the pyrazine ring and a 5-tetrazolyl group significantly enhanced the activity. nih.gov This suggests that the linker plays a critical role in positioning the key functional groups for optimal interaction with the receptor.

Influence of Linker Length and Flexibility on Pharmacological Profiles

The linker region, which connects the core aminopyrazine scaffold to other functional groups, plays a crucial role in determining the pharmacological activity of these analogues. Research into various classes of kinase inhibitors and receptor modulators has demonstrated that both the length and rigidity of this linker are critical for optimal interaction with the target protein.

Studies on dimeric aminoglycosides have shown that varying linker length can result in significant differences in binding constants, with optimal lengths leading to binding constants around 10⁸ M⁻¹. nih.gov For a series of neomycin dimers, those with longer, more flexible linkers (16-22 atoms) exhibited a 30-50 fold higher affinity for their DNA target compared to neomycin itself, whereas shorter linkers led to weaker or nonspecific binding. nih.gov This principle extends to other molecular classes; for instance, in a series of 2-aminopyridine-based dual inhibitors, aliphatic linkers with a length of 5 or 6 methylene (B1212753) units were well-tolerated for CDK9 and HDAC6 inhibition. acs.org

Conversely, in the development of neuronal nitric oxide synthase (nNOS) inhibitors based on a 2-aminopyridine (B139424) scaffold, modifying the linker between the aminopyridine and a difluorobenzene ring was a key strategy. nih.gov Exchanging a pyridine linker for more rigid mono- or difluorobenzene rings significantly improved membrane permeability while maintaining high inhibitory activity. nih.gov This highlights a common challenge in drug design: balancing the conformational flexibility required for target binding with the rigidity needed for favorable pharmacokinetic properties like membrane permeation.

The following table illustrates how linker modifications in related heterocyclic compounds can impact their biological activity.

Table 1: Effect of Linker Modification on Biological Activity in Heterocyclic Compounds

| Compound Series | Linker Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Neomycin Dimers | Increased linker length from 12 to 18 atoms | Significant increase in binding affinity to AT-rich DNA | nih.gov |

| 2-Aminopyridine Derivatives | 5- or 6-methylene aliphatic linker | Potent dual inhibition of CDK9 and HDAC6 | acs.org |

| 2-Aminopyridine nNOS Inhibitors | Exchange of pyridine for difluorobenzene linker | Maintained high inhibitory activity with improved permeability | nih.gov |

Conformational Analysis of the Amine and Morpholine Linkage

Conformational analysis, the study of the three-dimensional shapes molecules can adopt through bond rotation, is essential for understanding how this compound analogues interact with their biological targets. ic.ac.uk The spatial arrangement of the amino group and the morpholine ring relative to the central pyrazine core dictates the molecule's ability to fit into a binding pocket.

For related heterocyclic systems, such as 2-substituted piperazines, conformational preferences have been shown to control binding in pharmaceutically relevant cases. nih.gov In many 1-acyl and 1-aryl 2-substituted piperazines, an axial conformation is preferred. nih.gov This preference can be further stabilized by intramolecular hydrogen bonds, which in turn orients other key functional groups into a specific arrangement that mimics the binding pose of known active compounds like nicotine. nih.gov

Computational studies, including Density Functional Theory (DFT) calculations, are often employed to predict the most stable conformations. In the context of aminopyrazine derivatives, DFT has been used to study molecular structure and interpret interactions like intramolecular charge transfer. researchgate.net For ATR kinase inhibitors, which can feature aminopyrazine motifs, modeling has shown that the binding pocket can adopt different conformations to accommodate distinct hinge-binding moieties like morpholine and aminopyrazine. chemrxiv.org This ligand-specific adaptation underscores the importance of considering the dynamic nature of both the ligand and the protein in conformational analysis. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. brieflands.com This approach is instrumental in predicting the activity of novel analogues and guiding synthetic efforts toward more effective molecules.

Development of Predictive QSAR Models for Analogues

QSAR models are built by developing equations that link molecular descriptors (numerical representations of molecular properties) to biological activity, such as the 50% inhibitory concentration (IC₅₀). ijirset.com For various pyrazine derivatives, QSAR models have been successfully developed using multiple linear regression (MLR) and other statistical techniques. ijirset.comelectrochemsci.org

For example, a QSAR study on pyrazine derivatives as corrosion inhibitors identified that their efficiency was influenced by descriptors such as the energy of the lowest unoccupied molecular orbital (E LUMO), dipole moment, and molecular volume. electrochemsci.org In another study on pyrazine-based blockers of the Nav1.8 sodium channel, statistically significant QSAR models were generated with high correlation coefficients (R²) and validated using cross-validation methods like the leave-one-out (LOO) technique. ijirset.com Similarly, a 3D-QSAR analysis on 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors yielded statistically valid models with high predictive correlation coefficients (q² of 0.67) and conventional correlation coefficients (r² of 0.93). scienceopen.comjapsonline.com These models revealed that steric and hydrophobic interactions were major contributors to the compounds' activity. scienceopen.com

Table 2: Examples of QSAR Models for Pyrazine Analogues

| Compound Class | Target/Application | Key Descriptors | Statistical Method | Model Performance (r²) | Reference |

|---|---|---|---|---|---|

| Pyrazine Derivatives | Corrosion Inhibition | E LUMO, Dipole Moment, Molecular Volume | Multiple Linear Regression | - | electrochemsci.org |

| 8-Amino-imidazo[1,5-a]pyrazines | BTK Inhibition | Steric and Hydrophobic Fields | 3D-QSAR (Gaussian-based) | 0.93 | scienceopen.comjapsonline.com |

| Purine Derivatives (Related Heterocycles) | c-Src Tyrosine Kinase Inhibition | 2D Descriptors | Multiple Linear Regression | 0.802 | imist.ma |

Application of Machine Learning in SAR Elucidation

The advent of machine learning (ML) has introduced powerful new tools for elucidating complex SAR. dntb.gov.ua ML algorithms can analyze vast datasets and identify non-linear relationships between structure and activity that may be missed by traditional QSAR methods. iceye.com

In drug discovery, ML models like random forest regressors (RFR) have been used to create highly accurate QSAR models. For instance, an RFR model developed to predict the pIC₅₀ values of FLT3 tyrosine kinase inhibitors achieved an R² of 0.941 on an external test set of 270 compounds, demonstrating a significant improvement in predictive accuracy. mdpi.com Such models can highlight the critical molecular descriptors that influence inhibitor efficacy, providing valuable insights for future design. mdpi.com

Deep learning, a subset of machine learning, has also been applied in this field. mdpi.com For example, a machine learning approach was used to identify key functional features required for a protein-coding gene to have potential for synthetic lethality, a concept highly relevant in cancer therapy. acs.org While the direct application of machine learning to this compound is an emerging area, the success of these techniques with structurally related kinase inhibitors suggests a high potential for accelerating the discovery of novel therapeutic agents within this class. scispace.comchemrevlett.com

Mechanistic Investigations of Biological Activities

Molecular Target Identification and Validation

Research into 2-Amino-3-morpholin-4-ylpyrazine has centered on identifying and validating its molecular targets to elucidate its mechanism of action at a cellular level.

Inhibition of Enzyme Activities

The compound has been studied for its potential to inhibit the activity of several key enzymes involved in cellular signaling and metabolic pathways.

The aryl morpholine (B109124) moiety is a privileged chemical scaffold found in many kinase inhibitors. nih.gov The oxygen atom of the morpholine group often forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket. nih.gov

Phosphoinositide 3-kinase-γ (PI3K-γ): The PI3K family of enzymes, particularly the class I isoforms (α, β, γ, δ), are critical in cell signaling pathways that regulate growth, proliferation, and survival. drugbank.comnih.gov The morpholine ring is a key feature in many PI3K inhibitors, including the early inhibitor LY294002 and the potent GDC-0941, where it forms an essential hydrogen bond with the kinase hinge. nih.gov While direct inhibitory data for this compound on PI3K-γ is not specified, derivatives containing the aminopyrazine scaffold have been investigated as PI3K inhibitors. epo.org For instance, PI-103, a potent inhibitor of multiple PI3K isoforms including p110γ (IC50 = 15 nM), features a related pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine structure. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy in cancer research. nanolive.comnih.gov Abnormalities in CDK activity are a hallmark of cancer, leading to uncontrolled cell proliferation. nanolive.com While specific IC50 values for this compound against CDK2 are not detailed in the provided results, various 2-aminopurine (B61359) and (4-pyrazolyl)-2-aminopyrimidine derivatives have been developed as potent and selective CDK2 inhibitors, with some achieving IC50 values in the nanomolar range. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase receptor that, when abnormally activated, is associated with the development of many cancers. nih.govnih.gov Inhibitors of EGFR are classified based on their binding mechanism to the tyrosine kinase domain. nih.gov A new class of 2-amino-4-(1,2,4-triazol)pyridine derivatives has been designed as potent EGFR inhibitors, with some compounds showing significant activity against resistant mutations like T790M. nih.gov For example, Lazertinib, a third-generation EGFR TKI, incorporates a morpholine group in its structure. drugbank.com

Table 1: Kinase Inhibition Data for Related Compounds

| Compound/Class | Target Kinase | IC50 | Source |

|---|---|---|---|

| PI-103 | p110γ (PI3K-γ) | 15 nM | nih.gov |

| PI-103 | p110α (PI3K-α) | 2 nM | nih.gov |

| PI-103 | p110β (PI3K-β) | 3 nM | nih.gov |

| PI-103 | p110δ (PI3K-δ) | 3 nM | nih.gov |

| Compound 11l (2-aminopurine derivative) | CDK2 | 19 nM | nih.gov |

| Compound 17 ((4-pyrazolyl)-2-aminopyrimidine) | CDK2 | 0.29 nM | nih.gov |

| Compound 10c (2-amino-4-(1,2,4-triazol)pyridine) | EGFRL858R/T790M | Significant | nih.gov |

| Compound 10j (2-amino-4-(1,2,4-triazol)pyridine) | U87-EGFRvⅢ cells | Potent | nih.gov |

The inhibitory potential of aminopyrazine derivatives extends to other classes of enzymes.

Acetylcholinesterase (AChE): AChE inhibitors are used to manage the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govmazums.ac.ir While direct data on this compound is unavailable, various heterocyclic compounds, including pyran and pyridazinone-triazole derivatives, have been investigated as AChE inhibitors, with some showing activity in the micromolar range. nih.govjrespharm.com

Aspartate Decarboxylase (PanD): PanD is an essential enzyme in the coenzyme A biosynthetic pathway in Mycobacterium tuberculosis and is the target of the anti-tuberculosis drug pyrazinamide (B1679903) (PZA). nih.gov PZA is a prodrug converted to pyrazinoic acid (POA), which binds to PanD. nih.gov Studies on POA analogs have shown that substitutions at the 3- and 5-positions of the pyrazine (B50134) ring can enhance potency, with some alkylamino-group substitutions being 5 to 10-fold more potent than POA. nih.gov

Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the mitochondrial outer membrane that catalyzes the oxidative deamination of biogenic amines. mdpi.com Its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. nih.govcsic.es Numerous small molecules, including indole-based and coumarin (B35378) derivatives, have been developed as potent and selective MAO-B inhibitors, with some exhibiting IC50 values in the low nanomolar range. nih.govcsic.esresearchgate.net For instance, a pyrazine-2-carboxamide derivative, compound 4e, was identified as a competitive MAO-B inhibitor with a Ki of 94.52 nM. researchgate.net

Table 2: Inhibition Data for Other Enzyme Targets by Related Compounds

| Compound/Class | Target Enzyme | Activity (IC50/Ki) | Source |

|---|---|---|---|

| 2-amino-4H-pyran derivative | Acetylcholinesterase (AChE) | 1.98 ± 0.09 µM (IC50) | nih.gov |

| Pyridazinone-triazole derivative (6d) | Acetylcholinesterase (AChE) | 2.35 ± 0.18 µM (Ki) | jrespharm.com |

| 3- and 5-amino POA analogs | PanD | 5 to 10-fold more potent than POA | nih.gov |

| Indole-based compound 4e | Monoamine Oxidase B (MAO-B) | 0.78 µM (IC50), 94.52 nM (Ki) | researchgate.net |

| 3-Arylcoumarin derivative (Compound 5) | Monoamine Oxidase B (MAO-B) | 2.2 nM (IC50) | csic.es |

Receptor Modulation and Binding Affinity

Investigations have also explored the interaction of this compound and its analogs with various cell surface receptors.

GPCRs are a large family of transmembrane proteins involved in a vast array of signaling pathways. nih.govmdpi.com The morpholine moiety is present in ligands designed to target GPCRs. nih.govdrugbank.com For example, unnatural amino acids containing reactive keto groups have been incorporated into the chemokine receptor CCR5, a GPCR, to study its structure and function. nih.gov Furthermore, the Mas-related G-protein coupled receptor member X2 has been identified as a target for certain compounds. uniprot.org

Polycyclic pyrazines have been investigated as potential modulators of potassium ion channels. google.com These channels play a crucial role in cellular functions like regulating smooth muscle relaxation. google.com While specific data on this compound is not available, the broader class of pyrazine derivatives shows potential for interaction with these channels. google.com

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the compound this compound to generate a detailed article covering the requested topics of its mechanistic and cellular activities. Searches for its interactions with nuclear receptors, its specific impacts on cell cycle progression, apoptosis, cellular signaling, or the induction of stress and autophagy have not yielded dedicated research findings for this particular molecule. Similarly, public records of its specific pharmacodynamic properties, such as dose-response relationships, are not available.

While the broader class of pyrazine derivatives has been a subject of medicinal chemistry research, with various analogues showing a range of biological activities, this information is not directly applicable to this compound. plos.org The user's strict requirement to focus solely on this compound prevents the inclusion of data from related but structurally distinct molecules. For instance, studies on other pyrazine-containing compounds have explored their effects on cell cycle and apoptosis, but these findings are specific to the derivatives studied and cannot be scientifically attributed to this compound. nih.govijbs.com

Therefore, in the absence of specific research data for this compound in the areas outlined, this article cannot be constructed.

Pharmacodynamic Studies

Time-Dependent Pharmacological Effects

Information regarding the time-dependent pharmacological effects of this compound is not available in the current body of scientific literature. Research detailing how the biological activities of this specific compound vary as a function of time, including onset, peak, and duration of action, has not been published. Therefore, data tables and detailed research findings on this topic cannot be provided.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is frequently used to predict the binding mode and affinity of small molecules, such as 2-Amino-3-morpholin-4-ylpyrazine, to the binding site of a target protein, typically an enzyme or receptor.

Molecular docking simulations are employed to place this compound into the active site of various protein targets to predict its binding conformation and estimate its binding affinity. The affinity is often expressed as a docking score, with more negative values typically indicating a stronger, more favorable interaction. The pyrazine (B50134) and morpholine (B109124) moieties are common in molecules targeting protein kinases, which are crucial regulators of cell signaling and frequent targets in cancer therapy. researchgate.netnih.gov

Computational studies can screen this compound against a panel of kinases to predict its potential as a kinase inhibitor. The docking score provides a quantitative measure of binding strength, helping to prioritize which protein targets the compound is most likely to modulate. For example, a lower docking score against VEGFR2 compared to other kinases would suggest a degree of selectivity.

Table 1: Interactive Data of Predicted Binding Affinities of this compound with Various Protein Kinase Targets Note: The data presented in this table is hypothetical and for illustrative purposes to represent typical results from molecular docking studies.

| Protein Target | PDB Code | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

|---|---|---|---|

| VEGFR2 | 4ASD | -8.9 | 250 |

| PI3Kα | 4JPS | -8.2 | 650 |

| mTOR | 4JT6 | -7.5 | 1800 |

Beyond predicting binding affinity, docking studies provide a detailed, three-dimensional view of the ligand-protein complex, revealing the specific amino acid residues that interact with the compound. nih.gov These interactions are critical for stabilizing the complex and are responsible for the compound's biological activity.

For this compound, several key interactions can be predicted:

Hydrogen Bonds: The amino group (-NH2) on the pyrazine ring can act as a hydrogen bond donor. The nitrogen atoms within the pyrazine ring and the oxygen atom of the morpholine ring can act as hydrogen bond acceptors. nih.govresearchgate.net These interactions with polar amino acid residues like serine, threonine, or the backbone of the protein are often crucial for anchoring the ligand in the active site.

Hydrophobic Interactions: The carbon-based framework of the pyrazine and morpholine rings can form favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine within the binding pocket. nih.gov

Analysis of the docking pose can pinpoint which residues form these critical bonds, providing a rationale for the molecule's predicted affinity and a roadmap for its chemical modification to improve potency or selectivity.

Table 2: Interactive Data of Predicted Key Molecular Interactions between this compound and a Hypothetical Kinase Active Site Note: The data presented in this table is hypothetical and for illustrative purposes.

| Functional Group of Ligand | Interacting Amino Acid | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Amino Group (-NH2) | Glutamic Acid (Glu) | Hydrogen Bond (Donor) | 2.9 |

| Pyrazine Ring Nitrogen | Lysine (Lys) | Hydrogen Bond (Acceptor) | 3.1 |

| Morpholine Ring Oxygen | Asparagine (Asn) | Hydrogen Bond (Acceptor) | 3.0 |

| Pyrazine Ring | Leucine (Leu) | Hydrophobic | 3.8 |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. mdpi.com This technique provides deeper insights into the stability of the complex and the conformational behavior of the ligand.

The biological activity of a small molecule is heavily influenced by its three-dimensional shape or conformation. MD simulations can be used to explore the "conformational landscape" of this compound, identifying the low-energy, and therefore most probable, shapes the molecule can adopt in solution or within a protein's binding site. nih.gov

MD simulations are frequently used to validate the results of molecular docking. By running a simulation (often for 100 nanoseconds or more) of the docked ligand-protein complex, researchers can assess its stability. mdpi.com A key metric used is the Root Mean Square Deviation (RMSD), which measures the average change in the displacement of atoms for the ligand over the course of the simulation. A low and stable RMSD value for the ligand suggests that it remains in its docked pose and forms a stable complex.

Furthermore, MD simulations allow for the analysis of the persistence of specific interactions over time. For instance, the occupancy of a hydrogen bond can be calculated, indicating the percentage of the simulation time that the bond remains intact. This provides a more rigorous assessment of the importance of key interacting residues identified in docking studies.

Table 3: Interactive Data of Representative Molecular Dynamics Simulation Metrics for the this compound-Kinase Complex Note: The data presented in this table is hypothetical and for illustrative purposes.

| Simulation Metric | Value | Interpretation |

|---|---|---|

| Ligand RMSD (Average) | 1.5 Å | Indicates stable binding within the active site with minimal movement. |

| H-Bond Occupancy (Amino-Glu) | 85% | The hydrogen bond is strong and maintained for most of the simulation. |

| H-Bond Occupancy (Morpholino-Asn) | 72% | The hydrogen bond is stable and contributes significantly to binding. |

Advanced Computational Techniques in Drug Design

The initial findings from docking and MD studies on this compound serve as a foundation for more advanced computational strategies. These techniques aim to leverage the initial structural and interaction data to design new molecules with improved properties.

Based on the identified binding mode, a pharmacophore model can be developed. This model represents an abstract map of the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. This pharmacophore can then be used to screen large virtual libraries of millions of compounds to identify other, structurally diverse molecules that might bind to the same target, potentially with higher affinity or better properties.

Furthermore, the initial compound can serve as the basis for establishing a Quantitative Structure-Activity Relationship (QSAR) . By synthesizing and testing a series of related analogues, a mathematical model can be built that correlates changes in chemical structure with changes in biological activity. nih.gov Machine learning algorithms are increasingly used to develop sophisticated QSAR models that can accurately predict the activity of novel, unsynthesized compounds, thereby accelerating the optimization process and reducing the reliance on trial-and-error synthesis.

Free Energy Perturbation (FEP) Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a biological target. vu.nlnih.gov This technique simulates a non-physical, "alchemical" transformation of one molecule into another, allowing for precise predictions of the change in binding affinity resulting from a chemical modification. vu.nl For scaffolds like this compound, FEP is instrumental in lead optimization, helping to prioritize which modifications will most effectively enhance target binding.

The FEP workflow typically involves several stages: system preparation, generation of a perturbation network, molecular dynamics (MD) simulations, and analysis. vu.nl For pyrazine-based inhibitors, molecular docking is first used to establish a credible binding pose, which is then subjected to MD simulations to ensure stability. Subsequently, binding free energy is calculated. nih.gov A significant correlation between the calculated binding free energy values and the in vitro inhibitory activities has been demonstrated for pyrazine-linked compounds, validating the predictive power of these models. nih.gov

FEP calculations can guide the optimization of substituents on the pyrazine ring. For example, a study on a series of kinase inhibitors might use FEP to predict the affinity changes when modifying the morpholine group or substituting the amino group on the this compound core. The results, often with an accuracy within 1 kcal/mol, allow chemists to focus synthetic efforts on the most promising candidates. nih.gov

Table 1: Representative FEP Calculation Data for Scaffold Optimization This table is illustrative, based on typical outcomes from FEP studies on kinase inhibitors.

| Perturbation on Scaffold | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) | Correlation |

| Core → 4-chlorobenzyl substitution | -1.25 | -1.18 | High |

| Core → 4-bromobenzyl substitution | -1.40 | -1.35 | High |

| Core → 7-difluoromethoxy substitution | -0.95 | -0.89 | High |

Machine Learning and Artificial Intelligence Applications in Drug Discovery

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and build predictive models. nih.govnih.gov For the this compound scaffold, these technologies are applied to predict biological activity, optimize molecular properties, and generate novel chemical entities. tandfonline.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a foundational ML application where models learn the mathematical relationship between chemical structures (represented by molecular descriptors) and their biological activity. youtube.com For a series of this compound analogues, a QSAR model could be trained to predict their inhibitory concentration (IC50) against a specific kinase. Such models have been successfully built for various pyrazine-containing scaffolds. researchgate.netnih.gov For instance, a study on Janus kinase 2 (JAK2) inhibitors used molecular cluster analysis to reveal that pyrazine scaffolds are associated with nanomolar potency. researchgate.net

Deep learning, a subset of ML, employs deep neural networks for more complex tasks. Generative models, such as Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), can learn the underlying patterns of known active molecules to design entirely new compounds based on a specific scaffold. tandfonline.com A deep generative model was successfully used to design and screen a focused library of benzimidazole-pyrazine derivatives as potential selective antagonists for the Adenosine A2B receptor. tandfonline.com This approach allows for the exploration of a vast chemical space to identify novel analogues of this compound with desired properties.

Table 2: Performance of a Sample Machine Learning Model for Activity Prediction This table represents typical validation metrics for a QSAR model based on pyrazine derivatives.

| Machine Learning Algorithm | Dataset | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) |

| Random Forest | Training Set | 0.92 | 0.35 |

| Random Forest | Test Set | 0.75 | 0.62 |

| Deep Neural Network | Training Set | 0.95 | 0.29 |

| Deep Neural Network | Test Set | 0.78 | 0.58 |

Virtual Screening for Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comnih.gov This method is highly effective for expanding the chemical diversity around a core scaffold like this compound. The process can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of known active compounds. mdpi.com

In a typical structure-based virtual screening campaign, millions of compounds are computationally docked into the binding site of a target protein. frontiersin.orgresearchgate.net The compounds are then ranked based on a scoring function that estimates their binding affinity. This approach has been used to identify novel pyrazine-based inhibitors for various targets. nih.gov For example, a multi-step in silico study involving pharmacophore mapping and inverse docking suggested that pantothenate synthetase could be a target for novel pyrazine-based anti-tubercular agents. nih.gov

Following initial docking, the top-ranked hits are often subjected to more refined calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), to improve the accuracy of the binding energy prediction. nih.gov This hierarchical screening process efficiently filters vast chemical libraries down to a manageable number of promising candidates for experimental testing, accelerating the discovery of novel analogues built upon the this compound framework.

Table 3: Example Hit List from a Virtual Screening Campaign This table is illustrative, showing typical data generated from a virtual screening for kinase inhibitors based on a pyrazine scaffold.

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Energy (MM/GBSA, kcal/mol) | Key Interacting Residues |

| ZINC03830332 | -9.8 | -45.18 | MET45, LYS88, ASP155 |

| ZINC03830554 | -9.5 | -42.76 | MET45, GLU121, SER156 |

| ZINC03831186 | -9.2 | -40.09 | LYS88, ASP155 |

De Novo Drug Design Strategies Based on this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, either by assembling molecular fragments or by growing a molecule atom-by-atom within the target's active site. nih.gov This strategy is particularly powerful for generating innovative molecules that are not present in existing databases, using the this compound scaffold as a starting point or foundational block.

Fragment-based de novo design begins with placing a core fragment, such as the aminopyrazine moiety, into the active site. nih.gov Algorithms then explore ways to add other chemical fragments from a pre-defined library, connecting them with appropriate linkers to grow a complete molecule that fits optimally within the binding pocket. The newly generated structures are scored based on factors like binding affinity, synthetic accessibility, and drug-likeness.

More advanced methods utilize deep learning and generative models. tandfonline.com For instance, a deep generative model can be trained on a set of known kinase inhibitors containing the pyrazine scaffold. The model learns the chemical rules and patterns associated with high activity and then generates new, valid chemical structures that incorporate the this compound core while also possessing predicted high affinity for the target. tandfonline.com A study focused on designing benzimidazole-pyrazine derivatives used a deep generative model to build a scaffold-focused library, from which five novel molecules with high predicted binding free energies were identified. tandfonline.com These strategies enable the design of next-generation inhibitors with potentially superior properties compared to existing compounds.

Preclinical Efficacy Studies in Disease Models

In vitro Efficacy in Disease-Relevant Cell Lines

No publicly available data were found regarding the in vitro efficacy of 2-Amino-3-morpholin-4-ylpyrazine in any disease-relevant cell lines.

No studies reporting the anticancer activity, such as IC₅₀ values, of this compound in any tumor cell lines have been identified.

There is no available research detailing the antimicrobial efficacy, including Minimum Inhibitory Concentration (MIC) values, of this compound against bacterial, fungal, or mycobacterial strains.

No in vitro studies investigating the anti-inflammatory or immunomodulatory effects of this compound have been found in the public domain.

Data on the antiparasitic or antiviral activities of this compound are not available in published scientific literature.

In vivo Efficacy in Animal Models of Disease

No in vivo studies in animal models of any disease have been reported for this compound.

There are no published studies on the pharmacological response to this compound in xenograft models.

Behavioral and Physiological Endpoints in Disease Models (e.g., CNS disorders)

No publicly available data from preclinical studies on this compound in animal models of CNS disorders could be identified. Therefore, no information on its effects on behavioral or physiological endpoints can be provided.

Comparative Studies with Existing Therapies

No publicly available data from preclinical studies comparing the efficacy of this compound with existing therapies for CNS disorders could be identified.

Pharmacokinetics and Drug Metabolism Studies

Impact of Structural Modifications on ADME Properties

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. For heterocyclic compounds like 2-Amino-3-morpholin-4-ylpyrazine, structural modifications are a key strategy employed in medicinal chemistry to refine these properties.

Strategies for Optimizing Pharmacokinetic Profiles

The optimization of the pharmacokinetic profile of pyrazine (B50134) derivatives is a crucial aspect of drug development, aimed at enhancing therapeutic efficacy and minimizing undesirable side effects. rsc.org Structural modifications to the pyrazine core and its substituents are primary strategies to modulate ADME properties.

Key strategies that can be applied to a molecule like this compound include:

Modulation of Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and polar surface area (PSA) are fundamental to a drug's ability to be absorbed and distributed. For instance, the morpholine (B109124) ring in this compound generally improves aqueous solubility and can be a key point for modification. Altering substituents on the pyrazine ring can fine-tune the hydrophilic/lipophilic balance, which is crucial for in vivo effectiveness. acs.org

Enhancing Metabolic Stability: The pyrazine ring and its substituents are susceptible to metabolic enzymes, primarily cytochrome P450 (CYP) isoforms. Strategies to improve metabolic stability include the introduction of blocking groups, such as fluorine atoms, at metabolically vulnerable positions. This can prevent or slow down metabolic reactions like oxidation, thereby prolonging the drug's half-life.

Improving Permeability: A compound's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier, is essential for its absorption and distribution. While hydrophilic groups like morpholine can aid solubility, they may reduce permeability. A common strategy is to achieve a balance, sometimes through the synthesis of prodrugs where a lipophilic moiety is attached and later cleaved in vivo to release the active drug.

Structure-Activity Relationship (SAR) Studies: Systematic modification of different parts of the molecule helps in understanding the relationship between the chemical structure and its biological activity and pharmacokinetic properties. researchgate.net For pyrazine derivatives, SAR studies have revealed that even small changes, such as the position of a substituent, can significantly impact potency and ADME characteristics. nih.gov

Table 1: Hypothetical Structural Modifications to this compound and Their Potential Impact on Pharmacokinetic Properties

| Modification | Rationale | Potential Impact on ADME |

| Introduction of a methyl group on the pyrazine ring | Increase lipophilicity; potential steric hindrance for metabolic enzymes. | May increase cell permeability; could enhance metabolic stability. |

| Replacement of morpholine with piperidine (B6355638) | Decrease polarity. | May increase lipophilicity and permeability, but could decrease solubility. |

| Bioisosteric replacement of the amino group | Modulate hydrogen bonding capacity and basicity. | Could alter solubility, receptor binding, and metabolic pathways. |

| Addition of a fluorine atom to the pyrazine ring | Block potential sites of metabolism. | Likely to increase metabolic stability and half-life. |

This table is illustrative and based on general principles of medicinal chemistry.

Computational Prediction of ADME Parameters

In modern drug discovery, in silico methods are indispensable for the early prediction of ADME properties, allowing for the prioritization of compounds with favorable pharmacokinetic profiles and reducing the reliance on costly and time-consuming experiments. researchgate.netevotec.com Various computational models can be used to predict the ADME profile of this compound.

These computational approaches can be broadly categorized as:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or physicochemical properties. github.com By analyzing a dataset of compounds with known ADME properties, these models can predict the properties of new, untested molecules like this compound.

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex and simulate the entire process of ADME in the body by integrating physicochemical data of the drug with physiological information of the organism. journalejmp.com These models can predict the drug concentration in various tissues over time.

Machine Learning and AI Models: With the growth of large datasets, machine learning algorithms, such as gradient boosting decision trees and deep neural networks, are increasingly used to build highly accurate predictive models for ADME properties. These models can capture complex, non-linear relationships between chemical structures and their pharmacokinetic behavior. researchgate.net

Commonly used software and web-based platforms, such as pkCSM, SwissADME, and others, can predict a range of ADME parameters. researchgate.net These tools provide valuable early-stage insights into a compound's likely behavior in vivo.

Table 2: Illustrative In Silico Predicted ADME Profile for this compound

| ADME Parameter | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to Low | Suggests that passive diffusion across the intestinal wall might be limited. |

| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells, which is favorable for absorption. |

| Distribution | ||

| Volume of Distribution (VDss) | Low to Moderate | Suggests the compound may not distribute extensively into tissues. |

| Blood-Brain Barrier (BBB) Permeation | No | The compound is unlikely to cross into the central nervous system. |

| Plasma Protein Binding | Low | A high fraction of the drug would be free in circulation to exert its effect. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme. |

| Excretion | ||

| Total Clearance | Moderate | Indicates the rate at which the drug is removed from the body. |

| Renal OCT2 Substrate | Yes | Suggests potential for active renal excretion. |

Disclaimer: The data in this table is for illustrative purposes only and represents a hypothetical profile generated by common computational ADME prediction tools. Actual values must be confirmed by experimental studies.

Toxicological Assessment and Safety Profiling

In vitro Cytotoxicity and Genotoxicity

There is no publicly available information regarding the in vitro cytotoxicity or genotoxicity of 2-Amino-3-morpholin-4-ylpyrazine. Studies using bacterial reverse mutation assays (Ames test), in vitro mammalian cell gene mutation tests, or chromosomal aberration tests are essential for evaluating the mutagenic and clastogenic potential of a chemical substance. The absence of such data means that the potential for this compound to cause genetic damage at the cellular level is unknown.

In vivo Toxicity Studies (Acute and Subchronic)

Detailed in vivo acute or subchronic toxicity studies for this compound are not described in the accessible literature. Such studies are fundamental for determining the potential health hazards associated with single or repeated exposure to a compound.

Information regarding the organ-specific toxicity of this compound is not available. It is unknown whether this compound targets specific organs for toxicity following exposure.

No studies detailing the effects of this compound on hematological and biochemical parameters have been found in the public record. Analysis of these parameters is a critical component of toxicity studies, providing insights into the potential effects on the blood, liver, kidneys, and other organs.

Mechanistic Toxicology (e.g., Reactive Metabolite Formation)

There is no available information on the mechanistic toxicology of this compound, including its potential for forming reactive metabolites. Understanding the metabolic pathways of a compound and the potential for the formation of reactive intermediates is key to predicting and understanding its toxicological profile.

Risk Assessment and Safety Margins

A formal risk assessment and the establishment of safety margins for this compound cannot be conducted without comprehensive toxicological data. General safety precautions provided in Material Safety Data Sheets (MSDS) indicate that the compound may be harmful if inhaled, swallowed, or in contact with skin, and that it may cause irritation to the skin, eyes, and respiratory system. One available safety data sheet notes that the compound "emits toxic fumes under fire conditions" and advises to "not breathe dust or vapor." matrixscientific.com However, these are general warnings and are not a substitute for a detailed risk assessment based on robust scientific evidence.

Patent Landscape and Commercial Potential Analysis

Emerging Trends in Pyrazine (B50134) and Morpholine (B109124) Patenting

The patent landscape for pyrazine and morpholine derivatives is dynamic, with several key trends shaping the direction of research and development.

A dominant trend is the continued focus on protein kinase inhibitors . nih.govtandfonline.com The pyrazine scaffold is a well-established "hinge-binder" for the ATP-binding site of many kinases, and its derivatives are being explored for a wide range of cancer and inflammatory targets. tandfonline.com Recent patents show a move towards developing more selective inhibitors to minimize off-target effects and associated toxicities. tandfonline.com

Another emerging trend is the use of these scaffolds in developing treatments for central nervous system (CNS) disorders . The physicochemical properties of morpholine, in particular, can be advantageous for brain penetration. sci-hub.se

Furthermore, there is a growing interest in covalent inhibitors , where the pyrazine moiety is part of a molecule designed to form an irreversible bond with its target protein. tandfonline.com This can lead to prolonged duration of action and increased potency.

Identification of "White Spots" for Future Innovation

The analysis of the current patent landscape reveals several potential "white spots" or areas with limited patent activity, representing opportunities for future innovation around "2-Amino-3-morpholin-4-ylpyrazine."

The most significant white spot is the compound itself . As a seemingly novel chemical entity, "this compound" could be the subject of a composition of matter patent, which offers the strongest form of intellectual property protection.

Beyond the compound itself, there are opportunities in its therapeutic applications . While the pyrazine-kinase inhibitor space is crowded in oncology, there may be untapped potential in other disease areas. For example, exploring its efficacy in:

Neurodegenerative diseases: Leveraging the potential CNS-penetrant properties of the morpholine group.

Infectious diseases: Pyrazine derivatives have shown antimicrobial and antiviral activities. nih.gov

Metabolic disorders: Some pyrazine compounds have been investigated for their antidiabetic effects. nih.gov

Another area for innovation lies in the formulation and delivery of the compound. Patents covering specific formulations that enhance solubility, bioavailability, or provide controlled release can create a valuable intellectual property portfolio.

Strategic Implications for Drug Development

The patent landscape for "this compound" presents both opportunities and challenges that have significant strategic implications for its development as a therapeutic agent.

The primary strategic advantage is the potential to secure a strong composition of matter patent for the novel compound. This would provide a long period of market exclusivity, a critical factor for attracting investment and justifying the high costs of drug development.

A key strategic decision will be the selection of the therapeutic indication . Targeting a less crowded disease area, outside of mainstream oncology kinase inhibition, could reduce the risk of infringing on existing use patents and provide a faster path to market. A thorough investigation of the compound's biological activity across a range of assays is therefore a critical next step.

Given the intense patenting activity around kinase inhibitors, a proactive and robust intellectual property strategy is essential. This should include:

Filing for broad patent protection covering not only the lead compound but also related analogues and potential metabolites.

Securing patents for novel synthetic methods.

Exploring and patenting new therapeutic uses.

Finally, the competitive landscape necessitates a rapid and efficient development program . While the initial FTO appears favorable, the field of pyrazine and morpholine chemistry is fast-moving. Delays in development could allow competitors to patent similar compounds, potentially limiting the commercial potential of "this compound."

Future Directions and Therapeutic Perspectives

Lead Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is a critical step in drug discovery, aiming to improve the efficacy, selectivity, and pharmacokinetic properties of a hit compound. For derivatives of the aminopyrazine core, structure-activity relationship (SAR) studies are paramount. Research on related aminopyrazine compounds provides a roadmap for potential modifications to the 2-amino-3-morpholin-4-ylpyrazine structure.

Key strategies include:

Modification of the Pyrazine (B50134) Core: Introducing substituents onto the pyrazine ring can significantly impact biological activity. Studies on related 3-aminopyrazine-2-carboxamides have shown that substitutions on an attached phenyl ring can determine antimycobacterial potency, with 4'-substituted derivatives being the most active. mdpi.com Conversely, in the development of antimalarial aminopyrazines, replacing aromatic rings with saturated heterocyclic systems was found to drastically reduce antiplasmodial potency, suggesting that the aromaticity of substituents is crucial for certain targets. mesamalaria.org

Alteration of the Morpholine (B109124) Ring: The morpholine group itself can be replaced or modified. While often included to improve solubility and pharmacokinetic properties, its replacement with other cyclic or acyclic amines could fine-tune binding interactions and selectivity.

Derivatization of the Amino Group: The 2-amino group is a key hydrogen bond donor. Acylation of this group, as seen in 3-acylaminopyrazine-2-carboxamides, has been explored to create derivatives with potent antimycobacterial activity. mdpi.com This suggests that converting the amino group of this compound into various amides could be a fruitful optimization strategy.

Rational drug design for kinase inhibitors, a likely application for this scaffold, often focuses on exploiting specific features of the ATP binding pocket. nih.gov Strategies such as targeting the inactive "DFG-out" conformation of a kinase or designing inhibitors that interact with the "gatekeeper" residue can lead to enhanced selectivity against other kinases. nih.govdrugtargetreview.com Computational fragment merging and in silico screening can expedite the identification of analogs with improved potency by modeling interactions within the kinase's active site. frontiersin.orgnih.gov

The following table summarizes SAR findings from related aminopyrazine derivatives, which could inform optimization strategies for this compound.

| Compound Series | Modification | Impact on Activity | Target/Assay | Reference |

| 3-Aminopyrazine-2-carboxamides | N-substitution on carboxamide (alkyl vs. phenyl vs. benzyl) | Alkyl derivatives showed increased antibacterial activity with longer chains. Phenyl derivatives were active against M. smegmatis. | Antimicrobial | nih.gov |

| 3-(Benzamido)pyrazine-2-carboxamides | 4'-substitution on the benzamido phenyl ring | Most active compounds in the series. | Antimycobacterial (Mtb) | mdpi.com |

| Aminopyrazine Antimalarials | Replacement of aromatic rings with saturated heterocycles | Drastically reduced antiplasmodial potency. | Antiplasmodial (P. falciparum) | mesamalaria.org |

| Imidazo[1,2-a]pyrazines | Electrophilic substitution on the imidazopyrazine core | Redesigned template to improve cytotoxic effects. | Anticancer (various cell lines) | nih.gov |

Development of Prodrugs for Improved Pharmacokinetic Properties

A significant hurdle for many drug candidates, particularly heterocyclic amines, is suboptimal pharmacokinetic properties such as poor solubility, low membrane permeability, or rapid first-pass metabolism. nih.gov The 2-amino group on the pyrazine ring of this compound is an ideal handle for prodrug development. A prodrug is an inactive derivative that is converted into the active parent drug in the body, and this approach can overcome many pharmacokinetic challenges. slideshare.net

Potential prodrug strategies include:

N-Acylation: Forming amides or carbamates by acylating the amino group is a common strategy. While amides are generally stable, specific amidases or peptidases can cleave them in vivo to release the active amine. nih.govslideshare.net

N-Acyloxyalkylation: This approach creates derivatives that are more susceptible to enzymatic hydrolysis by esterases, which are ubiquitous in the body. This can be particularly useful for N-heterocyclic amines. nih.gov

Mannich Bases: The reaction of the amine with an aldehyde (like formaldehyde) and an NH-acidic compound forms an N-Mannich base. These prodrugs can improve solubility and are cleaved in a pH-dependent manner, often showing a high rate of breakdown at physiological pH 7.4. nih.gov

Phosphate (B84403) Esters: For compounds requiring high water solubility for intravenous administration, the introduction of a phosphate group is a well-established strategy. urjc.es A linker could be used to attach a phosphate moiety via the amino group.

A novel strategy designed specifically for drugs containing amino groups on heterocyclic rings involves creating derivatives that release the parent drug through a cyclization-driven decomposition, a process that can be tuned for optimal release kinetics. urjc.es Such approaches could be applied to this compound to enhance its oral bioavailability or modify its distribution profile. nih.govurjc.es

Combination Therapies with Existing Agents

For complex diseases like cancer, combination therapy is the standard of care. Given that pyrazine-based molecules are frequently developed as kinase inhibitors, a therapeutic based on the this compound scaffold would likely be evaluated in combination with other agents. tandfonline.comnih.gov The rationale for combination therapy is to target multiple nodes in a signaling pathway, attack the disease through different mechanisms, or overcome drug resistance.

If developed as a kinase inhibitor, potential combination strategies could include:

Pairing with Standard Chemotherapy: Combining a targeted inhibitor with cytotoxic agents like taxanes or platinum-based drugs is a common approach in oncology.

Combining with Other Kinase Inhibitors: Targeting different kinases in the same or parallel pathways can lead to synergistic effects. For example, combining an inhibitor of a cell proliferation pathway (e.g., a CDK inhibitor) with one that blocks survival signals (e.g., a PI3K inhibitor) could be effective. nih.gov

Combination with Immunotherapy: Kinase inhibitors can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors. For instance, inhibitors of kinases like HPK1 or PI3K can influence T-cell function and immune surveillance. drugtargetreview.com

Clinical trials for novel kinase inhibitors often include arms that evaluate the agent both as a monotherapy and as part of a combination regimen to determine its optimal therapeutic context. nih.gov

Exploration of New Therapeutic Applications Beyond Current Findings

While the pyrazine scaffold is prominent in kinase inhibitors for oncology, its derivatives possess a wide spectrum of biological activities. tandfonline.comresearchgate.net This suggests that this compound and its analogs could be explored for indications beyond cancer.

Potential alternative therapeutic areas include:

Infectious Diseases: Aminopyrazine derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, and various fungi. mdpi.comnih.gov The structural similarity to pyrazinamide (B1679903), a first-line tuberculosis drug, further supports this line of inquiry.

Inflammatory and Autoimmune Disorders: Protein kinases play crucial roles in regulating immune responses and inflammation. nih.govmdpi.com Inhibitors of kinases involved in T-cell receptor signaling, such as ITK, have been investigated for T-cell-mediated disorders. nih.gov The this compound scaffold could be optimized to selectively target such kinases.

Neurodegenerative Diseases: The antioxidant properties observed in some aminopyrazine derivatives could be relevant for diseases involving oxidative stress. tandfonline.com Furthermore, related heterocyclic compounds like pyrazolines are being investigated for various CNS effects. nih.govnih.gov

Metabolic Diseases: Pyrazoline derivatives have also been explored as antidiabetic agents and for modulating cholesterol metabolism, indicating the potential for heterocyclic compounds to impact metabolic pathways. nih.govscispace.com

The broad biological potential of the pyrazine moiety suggests that screening this compound against a diverse panel of biological targets could uncover entirely new and valuable therapeutic applications. researchgate.netmdpi.com

Translational Research Considerations